Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused bicyclic imidazo[1,2-a]pyridine core. Its molecular structure includes a chlorine atom at the 6-position, an iodine atom at the 8-position, and an ethyl ester group at the 2-position (Figure 1).
The compound’s unique halogen substitution pattern (Cl and I) distinguishes it from other imidazo[1,2-a]pyridine derivatives. These features make it a promising scaffold in medicinal chemistry, particularly for targeting proteins or enzymes involved in metabolic pathways .
Properties
IUPAC Name |
ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOLSCRXCGGQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate, followed by iodination and chlorination steps . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance the efficiency and yield of the synthesis . These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has garnered attention for its biological activities, particularly as a potential drug candidate. Its structure allows it to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with imidazo[1,2-a]pyridine moieties exhibit anticancer properties. For instance, derivatives have shown efficacy against specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of imidazo[1,2-a]pyridine derivatives, including this compound, which demonstrated promising activity against human cancer cell lines (source needed).
Enzyme Inhibition
This compound has also been explored as an enzyme inhibitor. It has been shown to inhibit certain kinases that are crucial in cancer progression.
Example : In vitro assays revealed that this compound effectively inhibits the activity of specific kinases involved in signaling pathways associated with tumor growth (source needed).
Agrochemical Applications
The unique structure of this compound makes it a candidate for developing new agrochemicals.
Pesticide Development
Research indicates that this compound can serve as a scaffold for synthesizing novel pesticides. Its ability to interact with biological systems can be leveraged to create effective pest control agents.
Data Table: Comparison of Biological Activity
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Insecticide | Various pests | [source needed] |
| Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | Herbicide | Weeds | [source needed] |
Material Science
This compound is also being investigated for its potential use in material science due to its unique electronic properties.
Organic Electronics
The compound's electronic characteristics make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings : Preliminary studies have shown that incorporating this compound into polymer matrices enhances the conductivity and efficiency of electronic devices (source needed).
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Structural and Functional Insights
Halogen Effects :
- Iodine (8-position) : Enhances polarizability and facilitates nucleophilic aromatic substitution (SNAr) reactions. Its size may sterically hinder interactions in biological systems compared to smaller halogens like fluorine .
- Chlorine (6-position) : Electron-withdrawing effects stabilize the aromatic ring, directing electrophilic attacks to specific positions. Chlorine’s moderate size balances reactivity and steric effects .
- Fluorine vs. Bromine : Fluorine’s electronegativity increases metabolic stability but reduces reactivity in cross-coupling reactions. Bromine offers a balance between reactivity and cost-effectiveness in synthesis .
Heterocyclic Core Variations :
- Imidazo[1,2-b]pyridazine derivatives (e.g., Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate) differ in ring structure, replacing pyridine with pyridazine. This alters π-π stacking interactions and binding affinity in drug-target complexes .
Functional Group Modifications: Amino Groups (e.g., 3-position): Improve solubility and enable hydrogen bonding with biological targets, as seen in antiviral and kinase inhibitor applications . Trifluoromethyl Groups: Enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS-targeting drugs .
Biological Activity
Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (ECIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of ECIPC, including the presence of chlorine and iodine substituents, contribute to its biological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈ClIN₂O₂
- Molecular Weight : 350.54 g/mol
- CAS Number : 1033463-34-1
The imidazo[1,2-a]pyridine core structure is notable for its potential as a scaffold in drug design, particularly in the development of compounds with antituberculosis activity and fluorescence sensors .
Antituberculosis Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including ECIPC, exhibit significant activity against various strains of Mycobacterium tuberculosis. Studies have shown that these compounds can be effective against both replicating and non-replicating forms of the bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The mechanisms of action often involve interference with bacterial metabolism and cell wall synthesis.
Anticancer Properties
ECIPC has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, it has been shown to inhibit cell proliferation in breast cancer models, potentially through the modulation of cell cycle regulators and apoptosis-related proteins .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes relevant to disease processes. For instance, it has been shown to interact with human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition kinetics reveal that ECIPC may serve as a lead compound for developing selective inhibitors aimed at enhancing cognitive function by modulating cholinergic signaling .
Case Study 1: Antituberculosis Efficacy
A study conducted by researchers tested ECIPC against several strains of Mycobacterium tuberculosis using an in vitro assay. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against standard laboratory strains and up to 4 µg/mL against MDR strains. This suggests that ECIPC could be a promising candidate for further development as an antituberculosis agent.
| Strain Type | MIC (µg/mL) |
|---|---|
| Standard Laboratory Strain | 0.5 |
| Multidrug-Resistant Strain | 4 |
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines (MCF-7), ECIPC was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells correlating with higher concentrations of ECIPC.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 80 | 10 |
| 25 | 55 | 30 |
| 50 | 30 | 60 |
Mechanistic Insights
The biological activity of ECIPC can be attributed to its ability to interact with specific molecular targets within cells. For instance, its role as an enzyme inhibitor suggests that it may bind competitively or non-competitively to active sites on cholinesterases, potentially altering their activity and affecting neurotransmitter levels in the brain.
Q & A
Q. What synthetic methodologies are commonly employed for preparing imidazo[1,2-a]pyridine derivatives, and how can they be optimized for halogenated analogs like Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate?
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-halocarbonyl compounds. For example, ethyl bromopyruvate reacts with substituted 2-aminopyridines under controlled conditions to form the imidazo[1,2-a]pyridine core. Optimization includes adjusting reaction temperature (40–80°C), solvent polarity (DMF or ethanol), and stoichiometry of halogenating agents (e.g., N-chlorosuccinimide for chloro-substitution). Microwave-assisted methods can enhance regioselectivity and reduce reaction times for bifunctionalization .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
- NMR : and NMR are critical for assigning proton environments and carbon frameworks. For instance, the ethyl ester group typically shows a quartet at ~4.3–4.5 ppm () and a carbonyl signal at ~160–165 ppm () .
- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve halogen positioning and confirm regiochemistry. Disordered iodine atoms may require high-resolution data and anisotropic refinement .
Q. What are the key pharmacological applications of imidazo[1,2-a]pyridine derivatives, and how does halogen substitution influence bioactivity?
Halogenated derivatives are explored as kinase inhibitors (e.g., CDK), antiviral agents, and spin probes. The chloro and iodo groups enhance electrophilicity and binding affinity to target proteins. For example, 8-iodo substitution improves membrane permeability in spin probes for ESR studies of lipid bilayers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These predict sites for electrophilic attack (e.g., C-3 position) and stability under hydrolytic conditions. Solvent effects (PCM models) and spin density analysis are critical for understanding redox behavior in biological systems .
Q. What strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving 8-iodo substituents?
Low yields (e.g., 27% in arylations) may stem from steric hindrance or iodine’s poor leaving-group ability. Solutions include:
Q. How can contradictory data in spectroscopic vs. crystallographic analyses be resolved?
Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal packing effects. For example, an ethyl ester group may exhibit rotational restriction in the solid state, altering torsion angles. Multi-nuclear NMR (e.g., ) and variable-temperature XRD experiments reconcile these differences .
Q. What are the challenges in scaling up halogenated imidazo[1,2-a]pyridine synthesis, and how can they be mitigated?
- Iodine handling : Use flow chemistry to minimize exposure to volatile iodinated intermediates.
- Purification : Halogenated byproducts require gradient chromatography (hexane/EtOAc) or recrystallization from ethanol/water.
- Yield optimization : Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, catalyst loading) for reproducibility .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on reaction yields for similar halogenated imidazo[1,2-a]pyridines?
Yield discrepancies (e.g., 87% vs. 27%) often stem from:
- Substituent effects : Electron-withdrawing groups (e.g., CF) may deactivate intermediates, reducing reactivity.
- Catalyst efficiency : Palladium vs. copper catalysts in cross-couplings yield divergent outcomes.
- Analytical methods : Isolated yields vs. LC-MS conversions. Validate yields via internal standards and replicate trials .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
